molecular formula C22H24N2O B2810353 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide CAS No. 2225146-82-5

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

Cat. No.: B2810353
CAS No.: 2225146-82-5
M. Wt: 332.447
InChI Key: GUCWYKRPVWYCDT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a synthetic amide compound characterized by a propanamide backbone substituted with a cyclopropyl group at the 3-position and an N-linked 2-(1H-indol-3-yl)-2-phenylethyl moiety.

Properties

IUPAC Name

3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCWYKRPVWYCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide typically involves the coupling of an indole derivative with a cyclopropyl-containing carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Sometimes a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and rigidity to the molecule .

Comparison with Similar Compounds

The structural and functional similarities between 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide and related amide derivatives are summarized below, focusing on substituents, synthesis, and applications.

Structural Analogues
Compound Name Propanamide Substituent (Position 2) N-Substituent Key Structural Features
This compound Cyclopropyl 2-(1H-Indol-3-yl)-2-phenylethyl Cyclopropane ring; phenyl-indole hybrid
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide 2-Fluoro-biphenyl-4-yl 2-(1H-Indol-3-yl)ethyl Fluorinated biphenyl; indole-ethyl linkage
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl 2-(1H-Indol-3-yl)ethyl Methoxy-naphthalene; NSAID-inspired design
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide 6-Chloro-carbazol-2-yl 2-(1H-Indol-3-yl)ethyl Chlorinated carbazole; dual pharmacophore

Key Structural Differences :

  • Cyclopropyl vs. Fluorine in the biphenyl derivative may enhance lipophilicity and bioavailability.
  • N-Substituent Variations : The 2-phenylethyl group in the target compound differs from simpler ethyl chains in analogues, possibly affecting receptor binding or solubility.

Biological Activity

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C21H24N2O
  • Molecular Weight : 320.43 g/mol
  • CAS Number : Not specifically listed in the search results.

The biological activity of this compound has been primarily linked to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for certain receptors, which may mediate its effects on cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.5 to 1.5 µM.
Cell LineIC50 (µM)
HeLa0.87
HCT1160.55
A3751.7
  • Mechanism of Action : The antiproliferative effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of the compound:

  • Tumor Xenograft Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating potential efficacy in cancer treatment.

Case Study 1: Anticancer Activity

A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size over a treatment period of four weeks. The mechanism was associated with increased apoptosis markers and decreased proliferation indices in treated tumors.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. It was found to reduce levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model, suggesting its potential use in treating inflammatory diseases.

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